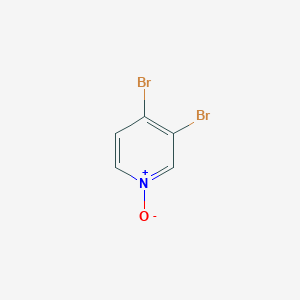

3,4-Dibromopyridine 1-oxide

Descripción

Overview of Pyridine (B92270) N-Oxides as Versatile Synthetic Intermediates and Catalysts

Pyridine N-oxides are a class of heterocyclic compounds that have proven to be exceptionally versatile in organic synthesis. nih.govresearchgate.net The introduction of an oxygen atom to the nitrogen of the pyridine ring fundamentally alters the electronic properties of the molecule, rendering it a unique and valuable synthetic intermediate. arkat-usa.org This N-O bond can act as an electron-donating group, influencing the regioselectivity of subsequent reactions. arkat-usa.org

In academic research, pyridine N-oxides are widely recognized for their roles as:

Mild Oxidants: They can be used to oxidize a variety of functional groups under gentle conditions. nih.gov

Ligands in Metal Complexes: The oxygen atom of the N-oxide can coordinate to metal centers, influencing the catalytic activity and selectivity of the complex. nih.govresearchgate.net

Synthetic Intermediates for Pyridine Functionalization: The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution and other functionalization reactions that are otherwise difficult to achieve with the parent pyridine. nih.govresearchgate.net

Catalysts: Recent research has highlighted the potential of pyridine N-oxides as catalysts, particularly in single-electron transfer (SET) chemistry. rsc.org The generation of pyridine N-oxy radicals through photoredox catalysis has opened new avenues for C-H functionalization and other cascade reactions. nih.govacs.org

The straightforward preparation of pyridine N-oxides, typically through the oxidation of the corresponding pyridines with reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide, further enhances their appeal in synthetic chemistry. acs.orgabertay.ac.uk

Significance of Halogenated Pyridine Derivatives in Heterocyclic Chemistry and Organic Synthesis

Halogenated pyridines are crucial building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials. eurekalert.orgmountainscholar.orgchemrxiv.org The presence of halogen atoms on the pyridine ring provides a handle for further synthetic transformations, most notably through cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. researchgate.net

The key aspects of their significance include:

Versatile Starting Materials: Halogenated pyridines serve as precursors for the introduction of various functional groups, including carbon, nitrogen, and oxygen-based substituents. eurekalert.org

Scaffolds for Heterocyclic and Macrocyclic Compounds: Their unique structural framework allows for the construction of more complex heterocyclic and macrocyclic systems. eurekalert.org

Challenges in Synthesis: The direct and selective halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. mountainscholar.orgchemrxiv.org This has driven the development of novel and regioselective halogenation methods. mountainscholar.orgnih.gov

Perhalopyridines: Highly substituted pyridine derivatives, which are often difficult to synthesize from pyridine itself, can be accessed from perhalopyridines, highlighting their special importance in this area of chemistry. eurekalert.org

Academic Relevance of 3,4-Dibromopyridine (B81906) 1-oxide within the Context of Highly Substituted Pyridine Systems

The compound 3,4-Dibromopyridine 1-oxide sits (B43327) at the intersection of the two aforementioned areas of research. It is a halogenated pyridine N-oxide, combining the reactivity of both functionalities. While specific research on this compound itself is not extensively documented in readily available literature, its academic relevance can be inferred from the broader context of substituted pyridine N-oxides and dihalopyridines.

The presence of two bromine atoms at the 3- and 4-positions, along with the N-oxide functionality, suggests its potential as a precursor for highly substituted pyridines. The bromine atoms can be selectively functionalized through various cross-coupling reactions, while the N-oxide can direct the introduction of other substituents or be removed at a later stage.

For instance, the related compound 3,4-dibromopyridine is a known vital organic compound for synthesizing various azaindoles through site-selective palladium-catalyzed reactions. chemicalbook.com The N-oxide of this compound would likely exhibit modified reactivity, potentially offering alternative or improved synthetic routes to such complex heterocyclic systems. The synthesis of highly substituted pyridines is an area of active research, with numerous methods being developed to achieve this goal. researchgate.net The unique substitution pattern of this compound makes it a potentially valuable, though currently under-explored, building block in this endeavor.

Below is a table summarizing the key properties of related compounds, providing context for the potential characteristics of this compound.

| Compound Name | CAS Number | Molecular Formula | Key Application/Relevance |

| Pyridine | 110-86-1 | C5H5N | Basic heterocyclic compound. wikipedia.org |

| Pyridine 1-oxide | 694-59-7 | C5H5NO | Versatile synthetic intermediate. arkat-usa.org |

| 3,4-Dibromopyridine | 13534-90-2 | C5H3Br2N | Synthesis of azaindoles. chemicalbook.comnih.gov |

| 3,5-Dibromopyridine | 625-92-3 | C5H3Br2N | Chemical intermediate. chemeo.com |

| 3,5-Dibromopyridine 1-oxide | 2402-99-5 | C5H3Br2NO | Chemical intermediate. chemicalbook.com |

| 2,4-Dibromopyridine | 58530-53-3 | C5H3Br2N | Building block for disubstituted pyridines. researchgate.net |

| 2,4-Dibromopyridine 1-oxide | 117196-08-4 | C5H3Br2NO | Chemical intermediate. king-pharm.com |

Structure

3D Structure

Propiedades

Número CAS |

13535-02-9 |

|---|---|

Fórmula molecular |

C5H3Br2NO |

Peso molecular |

252.89 g/mol |

Nombre IUPAC |

3,4-dibromo-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)3-5(4)7/h1-3H |

Clave InChI |

FIBNBZXWIOAHKT-UHFFFAOYSA-N |

SMILES |

C1=C[N+](=CC(=C1Br)Br)[O-] |

SMILES canónico |

C1=C[N+](=CC(=C1Br)Br)[O-] |

Sinónimos |

3,4-Dibromopyridine 1-oxide |

Origen del producto |

United States |

Synthetic Methodologies for 3,4 Dibromopyridine 1 Oxide and Analogues

N-Oxidation of 3,4-Dibromopyridine (B81906) Precursors

The direct oxidation of the nitrogen atom in the 3,4-dibromopyridine ring is a common and effective method for the synthesis of 3,4-dibromopyridine 1-oxide. This transformation is typically achieved using peroxy acids or hydrogen peroxide-based systems. The electron-withdrawing nature of the two bromine atoms on the pyridine (B92270) ring can influence the reactivity of the nitrogen atom, necessitating carefully optimized reaction conditions.

Direct Oxidation Protocols Utilizing Reagents such as m-Chloroperoxybenzoic Acid (mCPBA) or Hydrogen Peroxide (H2O2) Systems

m-Chloroperoxybenzoic acid (mCPBA) is a widely used and effective reagent for the N-oxidation of a variety of nitrogen-containing heterocycles, including substituted pyridines. rochester.eduabertay.ac.uk The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758) (DCM) or chloroform, at or below room temperature. abertay.ac.ukresearchgate.net The peroxy acid transfers an oxygen atom to the pyridine nitrogen, yielding the corresponding N-oxide and m-chlorobenzoic acid as a byproduct. rochester.edu For electron-deficient pyridines, the reaction may require slightly more forcing conditions or longer reaction times to achieve complete conversion.

Hydrogen peroxide (H2O2) offers a more atom-economical and environmentally benign alternative to peroxy acids. google.combme.hu However, its use often requires activation, typically through the in-situ formation of a more potent oxidizing species. Common activators include carboxylic acids, such as acetic acid or trifluoroacetic acid, which form the corresponding peroxy acids. bme.huresearchgate.net A patent for the synthesis of the analogous 3,5-dibromopyridine-N-oxide details a continuous flow microreactor process using 30% hydrogen peroxide in trifluoroacetic acid, highlighting the industrial applicability of this approach. google.com This method allows for precise control over reaction parameters such as temperature and pressure, leading to high yields and purity. google.com

| Precursor | Oxidizing System | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dibromopyridine | 30% H2O2 / Trifluoroacetic Acid | Trifluoroacetic Acid | 40 - 80 | 0 - 2 | 95 - 99 | google.com |

| Substituted 2-chloromethylpyridyl derivatives | mCPBA | Chloroform | Low Temperature | - | Good | abertay.ac.uk |

Optimization of Reaction Conditions for Regioselective N-Oxidation

The optimization of reaction conditions for the N-oxidation of polysubstituted pyridines is crucial for maximizing yield and minimizing side reactions. Key parameters that can be adjusted include the choice of oxidant, solvent, temperature, and reaction time.

For substrates with multiple potential sites for oxidation, such as those containing other oxidizable functional groups, the choice of a selective oxidant is paramount. While mCPBA is a powerful oxidant, its reactivity can sometimes lead to undesired side reactions. researchgate.net In such cases, milder or more controlled oxidizing systems, such as hydrogen peroxide with a suitable catalyst, may be preferred. google.combme.hu

The solvent can also play a significant role. Chlorinated solvents are commonly used for mCPBA oxidations due to their inertness and ability to dissolve both the substrate and the reagent. abertay.ac.ukresearchgate.net For hydrogen peroxide systems, the use of a co-solvent like an alcohol or a carboxylic acid can be necessary to ensure miscibility and facilitate the reaction. bme.hu

Temperature control is another critical factor. N-oxidation reactions are often exothermic, and maintaining a controlled temperature, typically at or below room temperature, is important to prevent runaway reactions and the formation of degradation products. abertay.ac.ukresearchgate.net In some cases, particularly with less reactive substrates, elevated temperatures may be required to drive the reaction to completion. google.combme.hu The use of microreactor technology, as demonstrated in the synthesis of 3,5-dibromopyridine-N-oxide, allows for excellent temperature control, leading to improved safety and product yields. google.com

Regioselective Bromination of Pyridine 1-oxides

An alternative synthetic route to this compound involves the direct bromination of pyridine 1-oxide. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing the regioselectivity of electrophilic substitution reactions.

Electrophilic Bromination Strategies and the Directing Effects of the N-oxide Moiety

The N-oxide group in pyridine 1-oxide acts as a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. scienceinfo.com This is due to the ability of the oxygen atom to donate electron density to the ring through resonance, increasing the electron density at the C2, C4, and C6 positions. scienceinfo.com Consequently, direct electrophilic bromination of pyridine 1-oxide typically yields 4-bromopyridine (B75155) 1-oxide as the major product, with some formation of the 2-bromo isomer.

However, under strongly acidic conditions, the directing effect of the N-oxide can be altered. Protonation of the N-oxide oxygen deactivates the ring towards electrophilic attack and can change the regioselectivity. For instance, the bromination of pyridine-N-oxide in the presence of fuming sulfuric acid has been reported to yield a mixture of brominated products, including 3-bromopyridine-N-oxide and dibrominated species such as 3,4-dibromopyridine-N-oxide, albeit as part of a complex mixture. abertay.ac.uk

Methods for Site-Selective Dibromination at C3 and C4 Positions

Achieving selective dibromination at the C3 and C4 positions of pyridine 1-oxide is a significant synthetic challenge due to the strong directing effect of the N-oxide group towards the C2 and C4 positions. A direct, high-yielding method for the one-pot 3,4-dibromination of pyridine 1-oxide is not well-established in the literature.

A plausible, though potentially low-yielding, approach would be the further bromination of 3-bromopyridine (B30812) 1-oxide. In this case, the existing bromine atom at the C3 position would act as a deactivating meta-director, while the N-oxide group would still direct towards the C2, C4, and C6 positions. The interplay of these directing effects could potentially lead to the formation of this compound, although the formation of other isomers would also be expected.

Utility of Indirect Halogenation Approaches via Pyridine N-oxides

Indirect halogenation methods offer a valuable alternative to direct electrophilic substitution, particularly for accessing substitution patterns that are disfavored by the inherent electronic properties of the pyridine ring. chemrxiv.org One such strategy involves the use of pyridine N-oxides to facilitate nucleophilic substitution reactions.

While not a direct route to this compound via bromination, the N-oxide functionality can be used to introduce other functional groups that can later be converted to a bromine atom. For example, the N-oxide can activate the C2 and C4 positions for nucleophilic aromatic substitution, allowing for the introduction of groups that can then direct subsequent electrophilic bromination to the C3 and C5 positions. researchgate.net

Transformations from Pre-functionalized Pyridine Scaffolds

The introduction of bromine atoms onto a pyridine N-oxide ring that already possesses a substituent is a key strategy for the synthesis of this compound derivatives. The existing substituent can direct the position of the incoming bromine atom, and the N-oxide group significantly influences the regioselectivity of electrophilic substitution reactions.

Conversion of Substituted Pyridine N-oxides to this compound Derivatives

The synthesis of this compound can be envisioned through the direct bromination of a monosubstituted pyridine N-oxide precursor, such as 3-bromopyridine 1-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Therefore, the bromination of 3-bromopyridine 1-oxide would be expected to yield the desired 3,4-dibromo product.

While a direct and detailed experimental procedure for this specific transformation is not extensively documented in readily available literature, the principles of electrophilic halogenation of pyridine N-oxides support this synthetic route. For instance, the reaction of 3-bromopyridine-N-oxide hydrochloride with sulphuryl chloride has been reported to yield 3-bromo-4-chloropyridine, indicating that halogenation at the 4-position of a 3-halopyridine N-oxide is a feasible transformation. researchgate.net This suggests that employing a suitable brominating agent would likely lead to the formation of this compound.

The choice of brominating agent and reaction conditions would be critical to achieve the desired regioselectivity and avoid the formation of other isomers. Common brominating agents used for pyridine N-oxides include bromine in the presence of a Lewis acid or N-bromosuccinimide (NBS) under acidic conditions. youtube.com

A plausible synthetic approach is outlined in the table below, based on analogous halogenation reactions of pyridine N-oxides.

| Starting Material | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| 3-Bromopyridine 1-oxide | Brominating agent (e.g., Br₂, NBS), Acid catalyst (e.g., H₂SO₄) | This compound | The N-oxide group directs electrophilic substitution to the 4-position. |

Multistep Synthesis Involving Sequential Halogenation and N-oxidation

An alternative and often more controlled approach to the synthesis of this compound involves a multistep sequence. This method first establishes the desired 3,4-dibromo substitution pattern on the pyridine ring, followed by the N-oxidation of the resulting 3,4-dibromopyridine. This strategy allows for a more predictable and often higher-yielding synthesis, as the halogenation of pyridine itself can be more readily controlled than that of the corresponding N-oxide in some cases.

The initial step requires the synthesis of 3,4-dibromopyridine. While this compound is not as common as other brominated pyridines, it can be prepared through various methods, including the Sandmeyer reaction of 4-amino-3-bromopyridine (B79700) or through ring-opening and closing strategies of pyridine derivatives. orgsyn.org

Once 3,4-dibromopyridine is obtained, the subsequent N-oxidation is a well-established transformation. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide in the presence of an acid such as acetic acid or trifluoroacetic acid being a common and effective method. organic-chemistry.orgorganic-chemistry.org A Chinese patent provides a detailed procedure for the analogous N-oxidation of 3,5-dibromopyridine, which serves as a valuable reference for the N-oxidation of 3,4-dibromopyridine. google.com

The following table summarizes a representative multistep synthesis of this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Pyridine | Bromine, Sulfuric acid, 130-140°C | 3-Bromopyridine | High | google.com |

| 2 | 3-Bromopyridine | Further bromination (e.g., Br₂, Lewis acid) | 3,4-Dibromopyridine | - | - |

| 3 | 3,4-Dibromopyridine | Hydrogen peroxide, Acetic acid/Trifluoroacetic acid, 40-80°C | This compound | High (by analogy) | google.com |

Reaction Pathways and Mechanistic Investigations of 3,4 Dibromopyridine 1 Oxide

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) N-oxide ring is inherently more susceptible to nucleophilic attack than pyridine itself. The N-oxide group activates the ring, particularly at the C2 and C4 positions, making it a suitable substrate for SNAr reactions. scripps.eduresearchgate.net

Reactivity at the Brominated C3 and C4 Positions

In 3,4-Dibromopyridine (B81906) 1-oxide, the two bromine atoms serve as potential leaving groups for incoming nucleophiles. The position of nucleophilic attack is determined by the electronic properties of the pyridine N-oxide ring. Generally, nucleophilic attack on pyridine and its derivatives is favored at the C2 and C4 (ortho and para) positions relative to the nitrogen atom. stackexchange.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. stackexchange.com

For 3,4-disubstituted pyridines, nucleophilic attack preferentially occurs at the C4 position, which is more deactivated (electron-poor) due to the resonance effects of the ring nitrogen. stackexchange.com The N-oxide group further enhances the electrophilicity of the C4 position. Through resonance, the positive charge on the nitrogen atom can be delocalized to the ortho (C2, C6) and para (C4) positions, making these sites highly susceptible to nucleophilic attack. thieme-connect.de Consequently, in 3,4-Dibromopyridine 1-oxide, the bromine atom at the C4 position is significantly more labile and reactive towards nucleophiles compared to the bromine atom at the C3 position.

Studies on related compounds, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, have shown that nucleophilic substitution can occur at the C3 position with amine nucleophiles. researchgate.net However, the C4 position remains the primary site of reaction for most nucleophilic aromatic substitutions on 4-halopyridine N-oxides.

Influence of the N-oxide Group on Regioselectivity and Reaction Rates

The N-oxide group plays a pivotal role in controlling the regioselectivity and accelerating the rate of SNAr reactions. scripps.edu Its influence stems from both inductive and resonance effects.

Regioselectivity: The N-oxide oxygen atom can donate electron density to the ring, but the powerful electron-withdrawing effect of the positively charged nitrogen atom dominates. Resonance structures show that this positive charge is delocalized onto the C2 and C4 carbons, rendering them significantly more electrophilic than the C3 position. thieme-connect.deyoutube.com This strong activation directs incoming nucleophiles preferentially to the C4 position in this compound, leading to the selective displacement of the C4-bromine.

The table below summarizes the directing influence of the N-oxide group in substitution reactions.

| Position | Electronic Effect of N-oxide | Susceptibility to Nucleophilic Attack |

| C2/C6 (ortho) | Activated (destabilized by positive charge) | High |

| C3/C5 (meta) | Relatively unaffected | Low |

| C4 (para) | Activated (destabilized by positive charge) | High |

Mechanistic Pathways of Nucleophilic Displacement of Bromine Atoms

The nucleophilic displacement of a bromine atom from this compound typically proceeds via the classical two-step addition-elimination SNAr mechanism. libretexts.orgnih.gov

Step 1: Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 position. This is generally the rate-determining step. The attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comlibretexts.org The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative oxygen atom of the N-oxide group, which provides significant stabilization.

Step 2: Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the bromide ion (Br⁻) from the C4 position. This results in the formation of the substituted product, 4-substituted-3-bromopyridine 1-oxide.

While the two-step mechanism is most common, some nucleophilic aromatic substitutions may proceed through a concerted (cSNAr) pathway, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. nih.gov However, for activated substrates like 4-halopyridine N-oxides, the stepwise mechanism involving a distinct Meisenheimer intermediate is the generally accepted pathway.

Electrophilic Aromatic Substitution Reactions

While the pyridine ring is generally considered electron-deficient and deactivated towards electrophilic attack, the N-oxide functionality alters this reactivity profile. youtube.comuoanbar.edu.iq

Reactivity Profile of the Deactivated Pyridine N-oxide Ring System

The pyridine nucleus is less reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. uoanbar.edu.iqyoutube.com Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene. youtube.comuoanbar.edu.iq

The introduction of the N-oxide group modulates this reactivity. The oxygen atom, through its lone pairs, can donate electron density back into the pyridine ring via resonance. This effect partially counteracts the inductive withdrawal of the N-oxide group, making the pyridine N-oxide ring more reactive towards electrophiles than pyridine itself, particularly at the C4 position. youtube.comyoutube.com

However, the reaction conditions are critical. In a strongly acidic medium, the N-oxide oxygen is protonated. scripps.edu The resulting O-protonated species behaves like a deactivated pyridine, directing electrophilic attack to the C3 and C5 (meta) positions. scripps.eduyoutube.com

Potential for Further Electrophilic Functionalization (e.g., nitration at C2 and C6 positions)

Electrophilic functionalization of this compound is feasible, with the regiochemical outcome depending on the interplay between the directing effects of the N-oxide group and the two bromine substituents. Nitration is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com

The nitration of pyridine N-oxide itself occurs readily at the C4 position using a mixture of fuming nitric acid and sulfuric acid. ntnu.nooc-praktikum.de For substituted pyridine N-oxides, the outcome is dictated by the combined influence of all substituents. Research has shown that 3-bromo- (B131339) and 3,5-dibromopyridine-N-oxide both yield the corresponding 4-nitro derivative upon nitration. researchgate.net This suggests that for this compound, nitration would also likely be directed to one of the vacant positions, influenced by the existing groups.

However, studies on other 3,5-disubstituted pyridine N-oxides reveal that substitution at the C2 or C6 positions is possible. For example, the nitration of 3,5-dimethoxypyridine-N-oxide results in the formation of the 2-nitro derivative. researchgate.net Similarly, 3-bromo-5-methoxypyridine-N-oxide yields the 6-nitro derivative as the sole product. researchgate.net These findings indicate that the combination of substituents can override the general preference for C4 substitution and direct electrophiles to the C2 and C6 positions. Therefore, further electrophilic functionalization of this compound at the C2 and C6 positions is a distinct possibility, depending on the specific electrophile and reaction conditions employed.

The table below outlines the expected outcomes for the nitration of various substituted pyridine N-oxides based on literature findings.

| Compound | Product of Nitration | Reference |

| Pyridine N-oxide | 4-Nitropyridine (B72724) N-oxide | ntnu.nooc-praktikum.de |

| 3-Bromopyridine (B30812) N-oxide | 3-Bromo-4-nitropyridine N-oxide | researchgate.net |

| 3,5-Dibromopyridine N-oxide | 3,5-Dibromo-4-nitropyridine N-oxide | researchgate.net |

| 3,5-Dimethoxypyridine N-oxide | 3,5-Dimethoxy-2-nitropyridine N-oxide | researchgate.net |

| 3-Bromo-5-methoxypyridine N-oxide | 3-Bromo-5-methoxy-6-nitropyridine N-oxide | researchgate.net |

Radical Reactions and Single-Electron Transfer (SET) Processes

The chemistry of pyridine N-oxides, including the 3,4-dibromo substituted framework, has been significantly expanded through the exploration of radical and single-electron transfer (SET) pathways. These processes, often initiated by photoredox catalysis, unlock novel reactivity patterns distinct from traditional two-electron ionic mechanisms.

Pyridine N-oxides have emerged as effective pre-catalysts for hydrogen atom transfer (HAT) processes, enabling the functionalization of typically inert C-H bonds. chemrxiv.org In this paradigm, a photocatalyst, upon excitation by visible light, engages in a single-electron oxidation of the pyridine N-oxide. This oxidation generates a highly reactive pyridine N-oxyl radical. chemrxiv.orgacs.org This radical species is a potent HAT agent capable of abstracting hydrogen atoms from a wide variety of C-H substrates, including unactivated alkanes. chemrxiv.org

The general mechanism involves:

Photoexcitation: A photocatalyst (PC) absorbs light to reach an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the pyridine N-oxide, generating the corresponding N-oxyl radical and the reduced form of the photocatalyst.

Hydrogen Atom Transfer (HAT): The electrophilic N-oxyl radical abstracts a hydrogen atom from a substrate (R-H), generating a substrate radical (R•) and the corresponding N-hydroxypyridinium species.

Radical Trapping and Catalyst Regeneration: The substrate radical (R•) can be trapped by a suitable reagent, and the photocatalytic cycle is closed by a subsequent redox event.

For this compound, the two electron-withdrawing bromine atoms are expected to increase the oxidation potential of the N-oxide moiety, potentially requiring a sufficiently powerful photocatalyst for efficient N-oxyl radical generation. However, once formed, the resulting 3,4-dibromopyridine N-oxyl radical would be highly electrophilic, enhancing its reactivity as a HAT reagent. The reactivity and selectivity can be finely tuned through structural modifications of the pyridine N-oxide framework. chemrxiv.org

The cornerstone of the radical reactivity of pyridine N-oxides is the generation of the corresponding N-oxyl radical. This is typically achieved via a photoredox-catalyzed single-electron oxidation. acs.org Mechanistic studies, including fluorescence quenching experiments, have confirmed that the excited state of an acridinium-based photocatalyst is quenched by the pyridine N-oxide, not other components like alkenes, substantiating the initial SET event from the N-oxide to the catalyst. acs.org

The resulting N-oxyl radical is an electrophilic species. This electrophilicity governs its subsequent reactions, such as addition to electron-rich olefins or abstraction of hydrogen atoms from C-H bonds. chemrxiv.org In the case of this compound, the inductive effect of the two bromine atoms enhances the electrophilic character of the corresponding N-oxyl radical. This heightened electrophilicity can lead to faster rates of radical addition and HAT compared to N-oxyl radicals derived from electron-rich pyridine N-oxides.

The choice of pyridine N-oxide can significantly influence reaction outcomes, as illustrated in the table below, which shows the effect of substituents on a model carbohydroxylation reaction.

| Entry | Pyridine N-oxide Catalyst (20 mol%) | Yield of Product 2 (%) |

| 1 | Pyridine N-oxide (1a) | 14 |

| 2 | 2,6-Dichloropyridine N-oxide (1b) | 55 |

| 3 | 2-Chloropyridine N-oxide (1c) | 31 |

| 4 | 2,6-Dimethylpyridine N-oxide (1d) | 25 |

This table illustrates the general principle of substituent effects on pyridine N-oxide catalyzed reactions. Data adapted from a model carbohydroxylation reaction. chemrxiv.org

The pyridine N-oxyl radicals generated catalytically are potent intermediates for the C-H functionalization of various substrates. chemrxiv.org A prominent application is the difunctionalization of unactivated alkenes. acs.org The electrophilic N-oxyl radical, generated from a precursor like this compound, can undergo a regioselective anti-Markovnikov radical addition to an α-olefin. This addition produces a carbon-centered radical intermediate. chemrxiv.org

This intermediate can then participate in further transformations. For example, it can be trapped by an electron-deficient alkene to form a new C-C bond. The resulting radical is then reduced by the photocatalyst to close the catalytic cycle, ultimately leading to carbohydroxylation or aminohydroxylation products after nucleophilic substitution. acs.orgchemrxiv.org This strategy provides a powerful method for converting simple alkenes into more complex primary alcohols and amines. acs.org The high electrophilicity of the 3,4-dibromopyridine N-oxyl radical would be expected to favor the initial anti-Markovnikov addition step.

Deoxygenation Reactions of the N-oxide Moiety

The removal of the oxygen atom from the N-oxide group is a fundamental transformation in pyridine chemistry, restoring the parent pyridine structure. This deoxygenation can be achieved through various stoichiometric and catalytic methods.

A variety of methodologies have been developed for the deoxygenation of pyridine N-oxides. These methods can be broadly classified as catalytic or stoichiometric.

Catalytic Methods:

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient route for deoxygenation. Systems using a divacant lacunary silicotungstate photocatalyst can utilize ethanol (B145695) as a green reducing agent. researchgate.net The mechanism involves two-electron and two-proton transfers from the ethanol to the photocatalyst, which then effectively reduces the N-oxide. researchgate.net Other photoredox methods can achieve deoxygenation as part of a divergent reaction pathway, where the reaction can be steered towards either deoxygenation or functionalization by tuning conditions. acs.org

Metal-Based Catalysis: Transition metal complexes are also employed for catalytic deoxygenation. For example, N-fused porphyrin rhenium complexes have been shown to be effective catalysts for this transformation. dntb.gov.ua

Stoichiometric Methods:

Classical Reductants: Traditional methods often employ stoichiometric reducing agents. Phosphorus compounds, such as phosphorus oxychloride (POCl₃) or trichloride (B1173362) (PCl₃), are commonly used, often leading to concomitant chlorination of the pyridine ring at the 2- or 4-positions. wikipedia.org Reduction can also be achieved with reagents like zinc dust. wikipedia.org

Molybdenum Complexes: Oxo-bridged Molybdenum(V) complexes can react with pyridine N-oxides in stoichiometric oxygen atom transfer reactions, resulting in the deoxygenation of the N-oxide and oxidation of the metal center. nova.edu

The mechanism of deoxygenation often involves a direct oxygen atom transfer (OAT) from the N-oxide to the reducing agent. nova.edu Kinetic studies on the OAT reaction between substituted pyridine N-oxides and an oxo-bridged Mo(V) complex provide significant mechanistic insight. nova.edu

The reaction proceeds through the reversible formation of a precursor complex between the Mo(V) species and the pyridine N-oxide. The rate-determining step is the subsequent irreversible breaking of a Molybdenum-Oxygen bridge bond to generate the final products. nova.edu A key finding from this study was the significant electronic effect of substituents on the pyridine ring.

| Substituent on Pyridine N-oxide | Relative Rate |

| 4-OCH₃ | 1 |

| 4-CH₃ | 1.8 |

| H | 15 |

| 4-Cl | 110 |

| 3-Cl | 150 |

This table illustrates the effect of substituents on the rate of oxygen atom transfer from pyridine N-oxides to a Mo(V) complex. Data derived from Baird, D. et al. nova.edu

The data clearly shows that electron-releasing substituents (e.g., -OCH₃, -CH₃) significantly slow down the rate of reaction, while electron-withdrawing substituents (e.g., -Cl) accelerate it. This trend supports a mechanism where the rate is determined by the N-O bond strength of the pyridine N-oxide; weaker N-O bonds, induced by electron-withdrawing groups, lead to faster oxygen transfer. nova.edu Based on this established principle, this compound, with its two strongly electron-withdrawing bromine atoms, is expected to undergo OAT reactions at a significantly accelerated rate compared to unsubstituted or electron-rich pyridine N-oxides.

Rearrangement Reactions and Valence Isomerization

The rearrangement of pyridine N-oxides can be induced by photochemical or thermal means, leading to a variety of isomeric products through intricate mechanisms.

Photoinduced Valence Isomerization and Oxygen Walk Mechanisms

The photochemistry of pyridine N-oxides is a well-documented field, characterized by rearrangements that lead to the formation of diverse heterocyclic structures. nih.govacs.orgnih.gov Upon ultraviolet irradiation, pyridine N-oxides can undergo valence isomerization, a process initiated by the formation of a transient and unstable oxaziridine (B8769555) intermediate. researchgate.net This highly strained three-membered ring is pivotal in the subsequent reaction pathways.

From the oxaziridine intermediate, a series of transformations, often referred to as an "oxygen walk," can occur. researchgate.net This mechanistic concept involves the formal migration of the oxygen atom around the pyridine ring. The process is believed to proceed through the homolytic cleavage of the N–O bond in the oxaziridine, generating a diradical species. researchgate.net This diradical can then recombine to form a dearomatized, strained epoxide intermediate. researchgate.net Subsequently, a 6π-electrocyclic ring expansion can lead to the formation of a 1,3-oxazepine intermediate. researchgate.net These intermediates are typically unstable but play a crucial role in the pathway to the final rearranged products. nih.gov While these mechanisms have been studied for pyridine N-oxide and its various derivatives, the specific influence of the 3,4-dibromo substitution pattern on the stability and reactivity of these intermediates remains a specialized area of investigation.

Another competing pathway in the photochemistry of pyridine N-oxides is photodeoxygenation, where the N-oxide is reduced back to the corresponding pyridine. google.com This process can involve the generation of atomic oxygen, which can then react with the solvent or other molecules present in the reaction mixture. google.com The balance between rearrangement and deoxygenation is influenced by the reaction conditions and the substitution pattern on the pyridine ring. organic-chemistry.org

Intramolecular Rearrangements of Substituted Pyridine N-oxides

Beyond photochemical activation, substituted pyridine N-oxides can undergo various intramolecular rearrangements under different conditions, such as thermal or acid-catalyzed reactions.

One of the most notable rearrangements is the Boekelheide reaction, which typically involves the rearrangement of α-alkylpyridine N-oxides in the presence of an acid anhydride (B1165640), like acetic anhydride or trifluoroacetic anhydride (TFAA). researchgate.net The mechanism begins with the acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement to furnish an acetoxymethylpyridine after hydrolysis. researchgate.net While this reaction is specific to α-alkylated pyridine N-oxides, it exemplifies the types of sigmatropic shifts that can occur in these systems.

In the absence of an α-alkyl group, as in this compound, treatment with acetic anhydride can lead to the formation of 2-acetoxypyridine derivatives. fu-berlin.de This reaction proceeds through an initial acylation of the N-oxide, followed by a nucleophilic attack of the acetate (B1210297) ion at the C2 position and subsequent rearrangement.

Thermal rearrangements are also known for certain substituted pyridine N-oxides. For instance, 2-allyloxypyridine (B1265830) N-oxide undergoes a thermal nih.govgoogle.com and nih.govnih.gov sigmatropic rearrangement to yield N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. nih.gov The Meisenheimer rearrangement, another thermal process, involves the conversion of tertiary amine N-oxides to N-alkoxyamines and is particularly relevant for N-oxides with specific alkyl substituents. google.comorganic-chemistry.org

These established rearrangement pathways for substituted pyridine N-oxides provide a framework for predicting the potential reactivity of this compound under similar activating conditions, although the electronic effects of the two bromine atoms would significantly influence the reaction outcomes.

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituents on the pyridine ring of this compound serve as reactive handles for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. The N-oxide moiety plays a crucial role in modulating the reactivity and regioselectivity of these transformations.

Reactivity of Bromine Substituents in Suzuki, Heck, and Kumada Coupling Protocols in the Presence of the N-oxide Group

The presence of the N-oxide group significantly alters the electronic properties of the pyridine ring, making the C2 and C4 positions more electron-deficient and susceptible to nucleophilic attack. This electronic activation also influences the reactivity of halogen substituents in palladium-catalyzed cross-coupling reactions. Generally, in dihalopyridines, the halogen atom at a position alpha to the nitrogen (C2 or C6) is more reactive towards oxidative addition to a Pd(0) catalyst than halogens at other positions. nih.gov This is attributed to the increased positive charge at the C2 position. nih.gov

Suzuki Coupling : This reaction is widely used for creating biaryl compounds from aryl halides and boronic acids. For dihalopyridines, the reaction typically occurs preferentially at the more reactive halogen position. acs.org

Heck Coupling : The Heck reaction couples aryl halides with alkenes. The reactivity patterns are generally similar to those observed in Suzuki couplings, with the N-oxide potentially influencing catalyst coordination and stability. rsc.org

Kumada Coupling : This coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org It is a powerful tool for forming C-C bonds, and the relative reactivity of the C-Br bonds in this compound would dictate the outcome of a mono-coupling reaction. acs.org

Regioselectivity Control in Reactions of Di-brominated Pyridine N-oxides

Controlling regioselectivity is a significant challenge in the functionalization of dihalogenated heterocycles. For substrates like 2,4-dibromopyridine, the conventional selectivity favors reaction at the C2 position. nih.govacs.org However, research has demonstrated that this innate preference can be overturned by modifying the reaction conditions, particularly the palladium catalyst system. nih.govnih.gov

For instance, in the Suzuki and Kumada couplings of 2,4-dibromopyridine, the regioselectivity can be switched from the typical C2-arylation to an atypical C4-arylation by altering the ligand-to-palladium ratio. acs.org Using a lower ratio of PPh₃ to Pd(OAc)₂ or employing specific palladium cluster pre-catalysts favors reaction at the C4 position. acs.org Similarly, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C4-coupling in 2,4-dichloropyridines. nih.gov

These principles can be extrapolated to this compound. Although this isomer lacks the highly activated C2 position, a difference in reactivity between the C3 and C4 positions is expected. The C4 position is electronically activated by the N-oxide through resonance, which might make the C4-Br bond more susceptible to oxidative addition under certain catalytic conditions. It is plausible that ligand choice, catalyst speciation (mononuclear vs. clusters or nanoparticles), and other reaction parameters could be strategically employed to control which bromine atom reacts preferentially, allowing for the selective synthesis of either 3- or 4-substituted mono-arylated pyridine N-oxide derivatives. acs.org

| Catalyst System | Substrate | Typical Selectivity | Atypical Selectivity | Reference |

| Pd(OAc)₂ / PPh₃ (≥3:1) | 2,4-Dibromopyridine | C2 | - | acs.org |

| Pd(OAc)₂ / PPh₃ (≤2.5:1) | 2,4-Dibromopyridine | - | C4 | acs.org |

| Pd / Bulky NHC Ligand | 2,4-Dichloropyridine | C2 | C4 | nih.gov |

Role of the N-oxide Moiety in Ligand Coordination and Catalytic Activity

The N-oxide moiety is not merely an electronic activator; it can also actively participate in the catalytic cycle of cross-coupling reactions. The oxygen atom of the N-oxide is nucleophilic and can coordinate to the metal center of the catalyst. This coordination can influence the catalyst's stability, activity, and selectivity. thieme-connect.de

In some cases, the N-oxide can act as a directing group, bringing the catalyst into proximity with a specific C-H or C-X bond, thereby facilitating its activation. This has been observed in rhodium-catalyzed Suzuki-Miyaura reactions where the N-oxide assists in C(O)-C bond activation. While directing C-Br activation is different, a similar coordination effect could play a role in differentiating between the two bromine atoms in this compound.

However, the coordination of the N-oxide to the catalyst is not always beneficial. In some systems, the N-oxide or the resulting product can act as a catalyst poison by strongly binding to the active metal center and inhibiting its catalytic turnover. fu-berlin.de This potential for catalyst inhibition must be considered when designing cross-coupling reactions with pyridine N-oxide substrates. The choice of ligands is critical, as they compete with the N-oxide for coordination sites on the metal and can prevent or mitigate catalyst poisoning. The successful direct arylation of pyridine N-oxides often relies on specific ligand and additive combinations to ensure high catalytic activity.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dibromopyridine 1 Oxide

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and monitoring chemical reactions by measuring the absorption of infrared radiation by a molecule's vibrational modes.

Identification of Characteristic Vibrational Modes of the Pyridine (B92270) N-oxide and C-Br Functionalities

The IR spectrum of 3,4-Dibromopyridine (B81906) 1-oxide is distinguished by absorption bands characteristic of its core functional groups: the pyridine N-oxide moiety and the carbon-bromine bonds. The N-O stretching vibration in pyridine N-oxides is one of the most intense and structurally sensitive bands. For the parent pyridine 1-oxide, this stretching mode is typically observed in the 1300-1200 cm⁻¹ region. The precise frequency is influenced by the electronic effects of substituents on the pyridine ring.

A summary of the expected characteristic vibrational frequencies for 3,4-Dibromopyridine 1-oxide is presented below.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Pyridine N-oxide | N-O Stretch | 1300 - 1200 | nist.gov |

| Aromatic Ring | C=C / C=N Stretch | 1620 - 1400 | researchgate.net |

| Carbon-Bromine | C-Br Stretch | 690 - 515 | orgchemboulder.com |

Monitoring of Functional Group Transformations

IR spectroscopy serves as an effective tool for real-time monitoring of chemical reactions involving this compound. Functional group transformations can be tracked by observing the disappearance of reactant-specific IR bands and the emergence of product-specific bands.

For example, in a deoxygenation reaction to form 3,4-Dibromopyridine, the characteristic N-O stretching band between 1300-1200 cm⁻¹ would gradually diminish and ultimately disappear upon completion of the reaction. Conversely, in a reaction where the N-oxide group acts as a ligand for a metal center, a significant shift in the N-O stretching frequency would be observed, indicating coordination. researchgate.net Similarly, nucleophilic substitution reactions where one or both bromine atoms are replaced would lead to the disappearance of the C-Br stretching vibrations and the appearance of new bands corresponding to the new functional group, allowing for precise reaction monitoring. researchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing invaluable information on molecular structure, conformation, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of the closely related compound, 3-bromopyridine (B30812) N-oxide, provides significant insight into the expected structural features. nih.govresearchgate.net

Elucidation of Solid-State Molecular Structure and Conformational Analysis

The single-crystal X-ray diffraction analysis of 3-bromopyridine N-oxide reveals a nearly planar molecular structure, a feature anticipated for the pyridine ring system. nih.gov In its crystal structure, there are two independent molecules in the asymmetric unit which are related by a pseudo-inversion center. nih.govresearchgate.net These molecules exhibit a slight twist angle of 5.49 (13)° relative to each other. nih.govresearchgate.net Such analysis provides precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. For this compound, a similar planar conformation is expected, with the crystallographic data defining the precise positions of the two bromine atoms relative to the N-oxide group.

Table of Crystallographic Data for the Related Compound 3-Bromopyridine N-oxide

| Parameter | Value | Reference |

| Chemical Formula | C₅H₄BrNO | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 7.832 (5) | nih.gov |

| b (Å) | 18.398 (10) | nih.gov |

| c (Å) | 8.298 (5) | nih.gov |

| β (°) | 92.906 (5) | nih.gov |

| Volume (ų) | 1194.2 (12) | nih.gov |

| Z (molecules/unit cell) | 8 | nih.gov |

Investigation of Intermolecular Interactions, Including Halogen Bonding

The packing of molecules within a crystal is governed by intermolecular forces. In the crystal structure of 3-bromopyridine N-oxide, molecules are arranged in a herringbone pattern. nih.govresearchgate.net A notable intermolecular interaction is a Br···Br contact observed at a distance of 4.0408 (16) Å. nih.govresearchgate.net This distance is longer than the sum of the van der Waals radii of two bromine atoms (approx. 3.7 Å), suggesting it is a weak dispersion interaction (Type I contact) rather than a strong, directional halogen bond (Type II). nih.govmdpi.com

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a nucleophile. nih.govnih.gov In the case of this compound, the presence of two bromine atoms and the electronegative oxygen of the N-oxide group creates the potential for various halogen bonds (e.g., Br···O or Br···N) or other short-range Br···Br contacts that could significantly influence the crystal packing. nih.gov The directional nature and strength of these interactions would be precisely determined through crystallographic analysis.

Confirmation of Regioselectivity in Synthetic Products

X-ray crystallography provides unambiguous proof of molecular connectivity, making it an essential tool for confirming the regioselectivity of a chemical synthesis. For instance, the bromination of pyridine 1-oxide could potentially yield several dibromo-isomers (e.g., 3,4-, 2,3-, 3,5-). While spectroscopic methods like NMR can provide strong evidence for the identity of the product, X-ray diffraction offers a definitive structural solution.

By determining the crystal structure, the exact positions of the bromine substituents on the pyridine ring are located, confirming that the 3,4-isomer was indeed formed. This method eliminates any ambiguity regarding the outcome of the synthesis, providing concrete evidence of the regiochemical control of the reaction. The solved structure of 3-bromopyridine N-oxide, for example, definitively confirms the position of the single bromine atom at the 3-position of the pyridine ring. nih.gov

Electrochemical Studies

Electrochemical studies are crucial for elucidating the redox characteristics of this compound, providing insights into its electron transfer capabilities which fundamentally influence its reactivity.

Cyclic Voltammetry for Probing Redox Properties and Electron Transfer Mechanisms

Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of pyridine N-oxides. nih.govutexas.edu This method involves scanning the potential of an electrode and measuring the resulting current to determine the oxidation and reduction potentials of a compound. For pyridine N-oxides, the N-O moiety can act as a push-electron donor, and its electrochemical behavior is influenced by substituents on the pyridine ring. arkat-usa.org

In the case of this compound, the two electron-withdrawing bromine atoms are expected to make the pyridine ring electron-deficient, thus facilitating its reduction. The reduction process likely involves the transfer of an electron to the π-system of the aromatic ring. The stability of the resulting radical anion and the reversibility of the electron transfer can be assessed from the cyclic voltammogram. utexas.edu A reversible one-electron process would exhibit a peak potential separation (ΔEp) close to the theoretical value of 59 mV at room temperature. umb.edu Deviations from this value can suggest quasi-reversible or irreversible electron transfer, possibly due to subsequent chemical reactions of the generated radical intermediate. utexas.eduacs.org

Table 1: Representative Cyclic Voltammetry Data for Substituted Pyridines

| Compound | Solvent | Reduction Potential (Epc, V vs. SHE) | Notes |

| Pyridine | Acetonitrile | -2.6 | Highly negative potential indicates difficult reduction. |

| 4-Cyanopyridine | Acetonitrile | -1.7 | Electron-withdrawing group facilitates reduction. cdnsciencepub.com |

| 3-Cyanopyridine | Acetonitrile | -1.9 | Positional isomerism affects the reduction potential. cdnsciencepub.com |

Correlation of Redox Potentials with Electronic Structure and Reactivity

The redox potentials of substituted pyridines and their N-oxides are directly correlated with their electronic structure. cdnsciencepub.comnih.govnih.govmdpi.com The reduction potential, for instance, is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Electron-withdrawing substituents, such as the bromo groups in this compound, lower the LUMO energy, making the compound easier to reduce (i.e., the reduction potential becomes less negative). cdnsciencepub.commdpi.com

This correlation allows for the prediction of reactivity. A lower LUMO energy and a less negative reduction potential suggest increased susceptibility to nucleophilic attack. stackexchange.com Theoretical calculations, such as Density Functional Theory (DFT), can be used to compute molecular orbital energies and molecular electrostatic potentials, which in turn can be correlated with experimentally determined redox potentials to provide a deeper understanding of the structure-reactivity relationship. nih.govrsc.orgresearchgate.net Studies on various substituted pyridines have demonstrated a linear relationship between their half-wave potentials and parameters related to their electronic structure, such as triplet energies. cdnsciencepub.com

Other Advanced Spectroscopic Techniques

UV-Vis Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. For pyridine N-oxides, the spectra typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. researchgate.netsharif.edusharif.edu The π → π* transitions, involving the aromatic system, are generally of high intensity, while the n → π* transitions, which involve the non-bonding electrons of the N-oxide oxygen, are of lower intensity. researchgate.net

The positions of these absorption bands are sensitive to the substituents on the pyridine ring and the solvent. researchgate.net For instance, the UV-Vis spectrum of 4-nitropyridine (B72724) N-oxide shows a solvatochromic effect, indicating its potential use as a probe for hydrogen-bond donation. researchgate.net The electronic transitions observed in the UV-Vis spectrum of this compound would provide valuable information about its electronic structure. Furthermore, this data is essential for photochemical studies, as irradiation at specific wavelengths corresponding to these electronic transitions can induce photochemical reactions, such as deoxygenation or rearrangement. acs.orgwur.nlnih.govrsc.orgrsc.orgacs.org

Table 2: Illustrative UV-Vis Absorption Data for Related Pyridine Derivatives

| Compound | Solvent | λmax (nm) | Transition Type |

| Pyridine | Ethanol (B145695) | 251 | π → π |

| Pyridine N-oxide | Water | 265 | π → π |

| 4-Nitropyridine N-oxide | Acetonitrile | 330-355 | Solvatochromic band |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as radical intermediates. semanticscholar.orgnih.govumaryland.eduresearchgate.netdu.edursc.orgsrce.hr If the electrochemical reduction of this compound leads to the formation of a radical anion, EPR spectroscopy would be the definitive method for its characterization.

The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which reveal the electronic environment of the unpaired electron. srce.hr The hyperfine couplings arise from the interaction of the electron spin with magnetic nuclei (e.g., ¹⁴N and ¹H), and their magnitudes are proportional to the spin density at those nuclei. rsc.org This allows for a detailed mapping of the unpaired electron's distribution within the radical, offering deep insight into its electronic structure. rsc.org In the context of pyridine N-oxides, EPR can be used in conjunction with spin trapping techniques to detect and identify short-lived radical species formed during chemical or photochemical reactions. nih.govsrce.hr The generation of pyridine N-oxy radicals through single-electron oxidation has been a subject of recent interest in photocatalysis. nih.govnih.gov

Computational and Theoretical Studies of 3,4 Dibromopyridine 1 Oxide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior at the electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the properties of molecules with high accuracy.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For pyridine (B92270) N-oxides, this involves calculating bond lengths, bond angles, and dihedral angles. The presence of the N-oxide group and bromine substituents significantly influences the geometry and electronic properties of the pyridine ring. The N-O bond itself is a point of interest, with computational studies on pyridine N-oxide showing a bond length that reflects its dative, coordinate-covalent character. wayne.edu

The electronic structure is described by the distribution of electrons within the molecule. Key aspects of this are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. irjweb.comwikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org For 3,4-Dibromopyridine (B81906) 1-oxide, the electron-withdrawing bromine atoms and the N-oxide group are expected to lower the energy of the LUMO, potentially affecting the energy gap and thus its reactivity compared to the unsubstituted pyridine N-oxide.

Charge distribution analysis reveals the partial positive and negative charges on each atom, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. This information is crucial for predicting how the molecule will interact with other reagents.

Interactive Table: Illustrative Frontier Orbital Energies

This table presents typical calculated frontier orbital energies for pyridine N-oxide and illustrates the expected effect of substituents. Specific experimental or calculated values for 3,4-Dibromopyridine 1-oxide are not available in the cited literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine N-oxide (Typical) | -6.70 | -1.50 | 5.20 |

| Substituted Pyridine N-oxide (Illustrative) | -6.85 | -1.80 | 5.05 |

Computational methods are invaluable for predicting the reactivity and regioselectivity of chemical reactions. By analyzing the electronic structure, particularly the charge distribution and frontier orbitals, chemists can forecast which sites on the this compound molecule are most likely to undergo nucleophilic or electrophilic attack.

For pyridine derivatives, nucleophilic aromatic substitution is a common reaction. The electron-withdrawing nature of the ring nitrogen deactivates the ring, and this effect is enhanced by the N-oxide group. Computational models can calculate the activation energies for a nucleophile attacking different positions on the ring. In the case of 3,4-dibromopyridine (not the N-oxide), it is known that nucleophilic attack occurs preferentially at the 4-position due to the resonance structures of pyridine which place a partial positive charge at this position. stackexchange.com Similar principles, guided by computational analysis of transition states, would be used to predict the regioselectivity for the N-oxide derivative.

Likewise, in reactions like 1,3-dipolar cycloadditions, DFT calculations can determine which of the possible regioisomeric products is favored by comparing the activation barriers of the different reaction pathways. mtak.huresearchgate.net

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radical species). wikipedia.org It is a direct measure of bond strength. For this compound, the N-O bond is of particular interest. Computational methods, including DFT functionals like M06-2X and high-accuracy composite methods like G4, can calculate this BDE with a high degree of accuracy. wayne.edunih.gov

The experimental N-O BDE for the parent pyridine N-oxide is approximately 63.3 ± 0.5 kcal/mol. nih.gov The presence of electron-withdrawing bromine substituents on the ring would be expected to modulate this value. Computational calculations allow for a precise quantification of this substituent effect.

Interactive Table: N-O Bond Dissociation Energies of Pyridine N-Oxide

This table shows calculated and experimental BDE values for the parent pyridine N-oxide, which serve as a benchmark for estimating the properties of its derivatives.

| Method | N-O BDE (kcal/mol) | Reference |

| Experimental | 63.3 ± 0.5 | nih.gov |

| M06-2X (DFT) | 62.56 - 64.66 | wayne.edu |

| G4 (Composite) | 62.56 - 64.66 | wayne.edu |

| CBS-APNO (Composite) | 62.56 - 64.66 | wayne.edu |

Mechanistic Elucidation through Computational Modeling

Beyond predicting static properties, computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Locating and characterizing the geometry and energy of the transition state is a key goal of mechanistic studies. Computational algorithms can search the potential energy surface for these saddle points. Once a transition state structure is found, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org

Intrinsic Reaction Coordinate (IRC) analysis is a calculation performed after a transition state has been located. It involves following the reaction path downhill from the transition state in both forward and reverse directions. A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, providing a clear picture of the atomic motions involved in the bond-breaking and bond-forming processes. chemrxiv.org

The potential energy surface (PES) is a conceptual map that represents the energy of a molecule or system of molecules as a function of its geometry. By exploring the PES, chemists can identify all possible intermediates, transition states, and products for a given reaction. researchgate.net

Computational methods allow for the mapping of the PES for reactions involving this compound. This would involve calculating the energies of reactants, intermediates, transition states, and products. The resulting energy profile, often visualized as a reaction coordinate diagram, shows the energy barriers (activation energies) for each step of the mechanism. researchgate.netresearchgate.net By comparing the activation energies of competing pathways, the most likely reaction mechanism can be determined. For example, in a substitution reaction, a PES exploration could distinguish between a concerted mechanism and a stepwise mechanism involving a stable intermediate.

Derivatization and Functionalization Strategies of 3,4 Dibromopyridine 1 Oxide

Chemical Transformations at the Bromine Substituents

The two bromine atoms at the C3 and C4 positions of the pyridine (B92270) ring are key handles for molecular modification. Their reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic displacement allows for the construction of more complex molecular architectures. Furthermore, selective removal of one or both bromine atoms can provide access to selectively functionalized pyridine N-oxides.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules. researchgate.netmdpi.com For substrates like 3,4-dibromopyridine (B81906) 1-oxide, these reactions offer a direct method to introduce aryl, vinyl, or alkynyl groups.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a versatile method for creating biaryl structures. rsc.org In the context of 3,4-dibromopyridine 1-oxide, this reaction would involve the palladium-catalyzed coupling with an arylboronic acid or ester. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. beilstein-journals.org While specific examples with this compound are not extensively documented in readily available literature, studies on related brominated pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have demonstrated the feasibility of Suzuki-Miyaura reactions on such systems. beilstein-journals.org The reactivity of the two bromine atoms in this compound could potentially be controlled to achieve mono- or di-arylation by carefully selecting the reaction conditions, such as the catalyst, ligands, base, and stoichiometry of the reagents.

| Reaction | Coupling Partners | Catalyst System | General Product |

| Suzuki-Miyaura | This compound + Arylboronic acid/ester | Pd(0) catalyst, Base | Aryl-substituted pyridine 1-oxide |

| Sonogashira | This compound + Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyridine 1-oxide |

The Sonogashira coupling reaction provides a route to synthesize arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide. gold-chemistry.orgwikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. gold-chemistry.orgwikipedia.orglibretexts.org For this compound, a Sonogashira coupling would enable the introduction of an alkyne moiety, a valuable functional group for further transformations. nih.gov The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. libretexts.org The differential reactivity of the bromine atoms at the C3 and C4 positions could potentially allow for selective mono- or di-alkynylation.

Nucleophilic Displacement of Bromine Atoms by Various Nucleophiles

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, further enhanced by the N-oxide group, facilitates nucleophilic aromatic substitution (SNAr) at the halogen-bearing positions. In 3,4-dibromopyridine, the 4-position is generally more activated towards nucleophilic attack than the 3-position. stackexchange.comguidechem.com The reaction of 3-bromo-4-nitropyridine (B1272033) N-oxide with amines has been shown to result in the substitution of the bromine atom at the 3-position, indicating that this position is also susceptible to nucleophilic attack, especially with a strongly activating nitro group at the 4-position. clockss.orgresearchgate.net

A variety of nucleophiles can be employed to displace the bromine atoms, leading to a wide range of functionalized pyridine N-oxides.

Amines : Reaction with primary or secondary amines can introduce amino functionalities. For instance, the reaction of 3,4-dibromopyridine with aqueous ammonia (B1221849) has been reported to yield 3-bromo-4-aminopyridine, demonstrating the preferential substitution at the 4-position. stackexchange.comguidechem.com

Alkoxides : Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can be used to introduce alkoxy groups, forming the corresponding ethers.

Thiols : Thiolates are excellent nucleophiles and can displace the bromine atoms to form thioethers. nih.govyoutube.com These thioethers can be further oxidized to sulfoxides or sulfones, providing additional avenues for derivatization.

The selectivity of the substitution (mono- versus di-substitution and the position of the initial substitution) can often be controlled by the reaction conditions, including the nature of the nucleophile, the solvent, the temperature, and the reaction time.

| Nucleophile | Functional Group Introduced | Potential Product |

| Amines (R₂NH) | Amino (-NR₂) | 4-Amino-3-bromopyridine (B79700) 1-oxide |

| Alkoxides (RO⁻) | Alkoxy (-OR) | 3-Bromo-4-alkoxypyridine 1-oxide |

| Thiols (RSH) | Thioether (-SR) | 3-Bromo-4-(alkylthio)pyridine 1-oxide |

Selective Reductive Debromination Strategies

Selective removal of one or both bromine atoms from this compound can be a valuable strategy for accessing mono-brominated or unsubstituted pyridine 1-oxide derivatives, which can then be used in subsequent functionalization reactions. Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl halides. The choice of catalyst (e.g., palladium on carbon), solvent, and reaction conditions can influence the selectivity of the debromination process. For vicinal dibromides, catalytic debromination methods have been developed, although their direct application to this compound would require experimental validation. documentsdelivered.com The selective reduction of one bromine atom over the other would depend on the relative reactivity of the C-Br bonds at the C3 and C4 positions, which can be influenced by electronic and steric factors.

Functionalization at Other Ring Positions

While the bromine atoms provide primary sites for derivatization, the N-oxide group also plays a crucial role in directing functionalization to other positions on the pyridine ring.

Directed C-H Functionalization Strategies Enabled by the N-oxide Group

The N-oxide group is a powerful directing group for the functionalization of C-H bonds, particularly at the C2 and C6 positions (ortho to the nitrogen). This directing effect arises from the ability of the N-oxide oxygen to coordinate with a metal catalyst, bringing it into proximity with the ortho C-H bonds and facilitating their activation.

Palladium-catalyzed C-H functionalization reactions, such as alkenylation and arylation, have been successfully applied to pyridine N-oxides. These reactions typically proceed via a concerted metalation-deprotonation pathway, leading to the formation of a palladacycle intermediate, which then reacts with a coupling partner. This strategy allows for the direct introduction of substituents at the C2 and C6 positions without the need for pre-functionalization.

Furthermore, pyridine N-oxides can act as hydrogen atom transfer (HAT) agents in photochemical C-H functionalization reactions. Under visible light irradiation, the N-oxide can be excited to a state that can abstract a hydrogen atom from a substrate, generating a radical intermediate that can then undergo further reactions.

Reactions Involving the N-oxide Moiety

The N-oxide functional group in this compound is a key center of reactivity, influencing the electron distribution of the pyridine ring and participating directly in various transformations. This moiety can be removed, can activate the molecule for further substitution, or can undergo rearrangements to yield different heterocyclic structures.

Reversible Deoxygenation/Oxygenation Cycles

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a fundamental transformation that regenerates the parent pyridine, 3,4-dibromopyridine. This reaction is often a necessary step after the N-oxide has been used to direct other functionalizations of the pyridine ring. semanticscholar.orgarkat-usa.org The process can be part of a catalytic cycle where a reagent facilitates the oxygen transfer and is subsequently regenerated.

A variety of methods have been developed for the deoxygenation of pyridine N-oxides, many of which are applicable to this compound. acs.orgresearchgate.net These methods range from classical approaches using trivalent phosphorus compounds to modern catalytic systems. acs.org

Catalytic Deoxygenation Methods:

Metal-Catalyzed Hydrogenation: Dioxomolybdenum(VI) complexes, such as MoO₂Cl₂, have been shown to catalyze the deoxygenation of pyridine N-oxides using molecular hydrogen (H₂) as the terminal reductant. unl.pt In this cycle, the molybdenum center is oxidized by the N-oxide, and the resulting high-valent molybdenum-oxo species is then reduced by H₂, releasing water as the only byproduct and regenerating the active catalyst.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient route for deoxygenation. Systems employing catalysts like dilacunary silicotungstate or rhenium complexes can selectively remove the oxygen atom. researchgate.netrsc.org In a typical cycle, the photocatalyst, upon excitation by light, initiates an electron transfer process that ultimately leads to the reduction of the N-O bond, while a sacrificial reductant, such as an alcohol, regenerates the catalyst. researchgate.net

Sustainable Reductants: A system utilizing formic acid as a solvent and stoichiometric reductant in the presence of a catalytic amount of an iodide source (e.g., MgI₂) provides an environmentally benign method for deoxygenation. rsc.org The reaction proceeds effectively and shows good tolerance for other functional groups. rsc.org

The re-oxygenation of the resulting 3,4-dibromopyridine to reform the N-oxide can be achieved using various oxidizing agents, completing the cycle. Common reagents for this transformation include peracids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org This reversibility allows the N-oxide group to be used as a temporary "activating" or "directing" group that can be removed once its synthetic purpose is served.

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| MoO₂Cl₂ / H₂ | Toluene, 120 °C, 50 atm H₂ | Catalytic, clean (water byproduct) | unl.pt |

| [Re(4,4′-tBu-bpy)(CO)₃Cl] / Visible Light | Photocatalytic, ambient conditions | Mild, efficient for functionalized substrates | rsc.org |

| MgI₂ / Formic Acid | 90-140 °C | Sustainable, metal-free reductant system | rsc.org |

| Trivalent Phosphorus Compounds (e.g., PPh₃, PCl₃) | Varies | Classical, stoichiometric method | acs.orgresearchgate.net |

Formation of N-Alkoxypyridinium or Related Intermediates

The oxygen atom of the N-oxide group is nucleophilic and can react with various electrophiles, most notably alkylating agents. scripps.eduttu.ee This reaction leads to the formation of N-alkoxypyridinium salts or related intermediates where the oxygen is acylated or sulfonylated. These intermediates are highly activated toward nucleophilic attack on the pyridine ring, particularly at the C2 and C4 positions. scripps.edunih.gov

The general reaction involves the attack of the N-oxide oxygen on an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate), to form a stable N-alkoxypyridinium salt.

Similarly, reaction with acid anhydrides (e.g., acetic anhydride) or sulfonyl chlorides (e.g., tosyl chloride) yields O-acylated or O-sulfonylated intermediates. nih.govacs.org While often generated in situ for subsequent reactions, these intermediates are crucial for many functionalization strategies. For this compound, activation with trifluoromethanesulfonic anhydride (B1165640) would produce a highly reactive N-triflyloxypyridinium intermediate, which can then react with nucleophiles like malonate anions to achieve C2-alkylation of the pyridine ring. nih.gov

| Electrophile | Intermediate Formed | Typical Subsequent Reaction | Reference |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I) | N-Alkoxypyridinium Salt | Isolation or reaction with nucleophiles | ttu.ee |

| Acetic Anhydride (Ac₂O) | N-Acetoxypyridinium Intermediate | Nucleophilic substitution or rearrangement | acs.orgchemtube3d.com |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | N-Triflyloxypyridinium Intermediate | Nucleophilic substitution (e.g., with malonates) | nih.gov |

| Tosyl Chloride (TsCl) | N-Toslyoxypyridinium Intermediate | Conversion to 2-aminopyridines | semanticscholar.org |

Rearrangement Products from N-oxide Transformations